4-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)benzoic acid
CAS No.:
Cat. No.: VC16754101
Molecular Formula: C18H21NO4
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21NO4 |
|---|---|
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | 4-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]benzoic acid |
| Standard InChI | InChI=1S/C18H21NO4/c1-22-16-8-5-13(11-17(16)23-2)9-10-19-12-14-3-6-15(7-4-14)18(20)21/h3-8,11,19H,9-10,12H2,1-2H3,(H,20,21) |
| Standard InChI Key | ZDYGSDSHRCPIHM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)C(=O)O)OC |
Introduction
4-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)benzoic acid is a complex organic compound belonging to the class of benzoic acids. Its structure features a benzoic acid moiety substituted with an aminoethyl group that contains a 3,4-dimethoxyphenyl substituent. This compound is significant in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of 4-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)benzoic acid typically involves several steps, including aminomethylation. This process may require specific reagents such as formaldehyde or paraformaldehyde. Control of reaction conditions, including temperature and pH, is crucial for optimizing yield and selectivity.
Biological Activities and Applications
Compounds with similar structures to 4-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)benzoic acid often exhibit significant biological activity due to their ability to interact with molecular targets involved in disease processes. These interactions can involve enzymes or receptors, making them potential candidates for medicinal applications.
Research Implications
-
Biological Targets: The compound's mechanism of action involves interaction with specific biological targets, which can be beneficial in understanding disease processes and developing therapeutic agents.
-
Stability and Handling: It is stable under normal laboratory conditions but requires careful handling due to its acidic nature.
Applications in Scientific Research
This compound has several applications in scientific research, particularly in medicinal chemistry, due to its potential biological activities and structural versatility.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume